Product packaging for Rubidium dichloroiodate(Cat. No.:CAS No. 15859-81-1)

Rubidium dichloroiodate

Cat. No.: B100994
CAS No.: 15859-81-1
M. Wt: 283.28 g/mol
InChI Key: OHIFFRDMLMWTQP-UHFFFAOYSA-N
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Description

Contextualization of Interhalogen Compounds within Inorganic Chemistry

Interhalogen compounds are molecules composed of two or more different halogen atoms. vedantu.comwikipedia.orgallen.in These compounds, with general formulas such as XYn (where n=1, 3, 5, or 7), are formed from the direct reaction of halogens with each other. vedantu.com The less electronegative halogen acts as the central atom. wikipedia.orgallen.in Due to the small electronegativity difference between the bonded halogens, interhalogen compounds are covalent in nature. geeksforgeeks.org They are also typically more reactive than their parent diatomic halogens (with the exception of F₂), a property attributed to the comparative weakness of interhalogen bonds. wikipedia.orggeeksforgeeks.org This increased reactivity makes them effective halogenating agents. wikipedia.org

Significance of Polyiodide and Dichloroiodate(I) Species in Contemporary Research

The dichloroiodate(I) anion, [ICl₂]⁻, is a member of the polyhalogen anion family. ontosight.aiwikipedia.org These ions consist solely of halogen atoms and can be categorized as either isopolyhalogen ions (containing one type of halogen) or heteropolyhalogen ions (containing more than one type of halogen). wikipedia.org The study of polyhalogen anions, particularly polyiodides and species like dichloroiodate(I), is a rapidly advancing area of chemical research. nih.govnih.govacs.org This is driven by their interesting structural diversity and bonding characteristics, which are often investigated using single-crystal X-ray diffraction, Raman spectroscopy, and quantum-chemical calculations. nih.gov

The structure of the dichloroiodate anion is typically linear or near-linear. frontiersin.org For instance, in piperazinium bis(dichloroiodate), the I-Cl distances were found to be 269 and 247 pm. frontiersin.orgnih.gov The stability and reactivity of these anions can be influenced by the associated cation. researchgate.net Dichloroiodate compounds have been explored for their utility as iodinating agents for various organic molecules, including aromatic amines, phenols, and ethers. nih.govresearchgate.net

Overview of Rubidium Compounds in Advanced Materials and Fundamental Chemistry

Rubidium, an alkali metal, is known for its high reactivity and electropositivity. samaterials.comwikipedia.orgchemicalbook.com It readily loses its single valence electron to form a positive ion (Rb⁺). samaterials.com Rubidium compounds have found applications in diverse fields. For example, rubidium carbonate (Rb₂CO₃) is used in the production of some specialty glasses and ceramics, and rubidium nitrate (B79036) is used in fireworks. docbrown.infolabxchange.org Rubidium silver iodide (RbAg₄I₅) exhibits high ionic conductivity, a property utilized in thin-film batteries. wikipedia.org In a more foundational chemical context, rubidium is studied to understand the properties and trends within the alkali metal group. wikipedia.orgunacademy.com

Research Scope and Foundational Principles for Rubidium dichloroiodate Investigations

The investigation of this compound (RbICl₂) is centered on understanding the interplay between the rubidium cation and the dichloroiodate anion. ontosight.ai Key areas of research include its synthesis, crystal structure, and properties. The synthesis can be approached through methods like the reaction of rubidium chloride with iodine monochloride. The properties of RbICl₂, such as its solubility and melting point, are influenced by the ionic interactions between the Rb⁺ cation and the [ICl₂]⁻ anion. ontosight.ai While specific, extensive applications for this compound are not widely documented, related compounds are used in chemical synthesis. ontosight.ai

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed.

Table 1: Properties of Rubidium and Related Elements

PropertyRubidium (Rb)Potassium (K)Cesium (Cs)
Atomic Number37 samaterials.comlabxchange.org1955
AppearanceSilvery-white metal samaterials.comchemicalbook.comSilvery-white metalSilvery-white metal
Melting Point39.31 °C samaterials.com63.5 °C28.44 °C
Boiling Point688 °C samaterials.com759 °C671 °C
Density1.532 g/cm³ samaterials.com0.862 g/cm³1.93 g/cm³

Table 2: General Properties of Interhalogen Compound Types

General FormulaGeometryExample
XYLinearICl
XY₃T-shaped geeksforgeeks.orgBrF₃
XY₅Square pyramidal geeksforgeeks.orgIF₅
XY₇Pentagonal bipyramidal geeksforgeeks.orgIF₇

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2IRb B100994 Rubidium dichloroiodate CAS No. 15859-81-1

Properties

CAS No.

15859-81-1

Molecular Formula

Cl2IRb

Molecular Weight

283.28 g/mol

InChI

InChI=1S/Cl2I.Rb/c1-3-2;/q-1;+1

InChI Key

OHIFFRDMLMWTQP-UHFFFAOYSA-N

SMILES

Cl[I-]Cl.[Rb+]

Isomeric SMILES

Cl[I-]Cl.[Rb+]

Canonical SMILES

Cl[I-]Cl.[Rb+]

Other CAS No.

15859-81-1

Synonyms

rubidium dichloroiodate

Origin of Product

United States

Historical Perspectives and Genesis of Rubidium Dichloroiodate Research

Early Investigations into Alkali Metal Polyhalide Systems

The investigation of alkali metal polyhalide systems is a significant chapter in the history of polyhalogen chemistry. nih.gov These systems, which involve alkali metal cations and polyhalogen anions, have been the subject of research for a considerable time, with early studies focusing on their formation and fundamental properties. The alkali metals—lithium, sodium, potassium, rubidium, and caesium—provide a systematic series for studying the influence of the cation on the structure and stability of the associated polyhalide anion. wikipedia.org

Early research in this area was often driven by the desire to understand the nature of chemical bonding in species that appeared to violate classical valence rules. The interactions in fused alkali halide-metal systems were also a subject of early inquiry, providing a basis for understanding more complex polyhalide structures. acs.org The chemistry of these compounds is largely dictated by the formation of the polyhalide anion, where halogen atoms are bound to each other. The specific alkali metal cation, however, plays a crucial role in the crystallization and stabilization of the resulting salt in the solid state.

Seminal Discoveries Pertaining to Dichloroiodate(I) Anion Chemistry

The dichloroiodate(I) anion, [ICl₂]⁻, is a classical interhalogen species where a central, more electropositive iodine atom is surrounded by two more electronegative chlorine atoms. researchgate.net Its discovery and characterization were pivotal for the broader understanding of polyhalogen anions.

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the iodine atom in the [ICl₂]⁻ anion has ten valence electrons, which consist of two bonding pairs and three lone pairs. This arrangement leads to a trigonal bipyramidal electron geometry. To minimize repulsion, the three lone pairs occupy the equatorial positions, forcing the two chlorine atoms into the axial positions. This results in a linear geometry for the [ICl₂]⁻ anion. dokumen.pub

Spectroscopic methods, such as Raman spectroscopy, have been instrumental in characterizing the [ICl₂]⁻ anion. researchgate.net The vibrational spectra of adducts containing the dichloroiodate anion have provided key data on its structure and bonding. researchgate.net Furthermore, single-crystal X-ray diffraction has been the definitive method for determining the precise bond lengths and angles in solid-state compounds containing the dichloroiodate anion, confirming its linear or near-linear structure. researchgate.netresearchgate.net

Initial Methodologies for Synthesis and Preliminary Characterization of Rubidium Dichloroiodate

Another general approach is the reaction of an alkali metal iodide with chlorine. In the case of this compound, this would be represented by the following reaction: RbI + Cl₂ → RbICl₂

The synthesis of various dichloroiodate salts has been achieved through different methods, including the use of reagents like benzyltrimethylammonium (B79724) dichloroiodate for iodination reactions, showcasing the utility of the dichloroiodate anion in organic synthesis. nih.govresearchgate.net The preparation of diaryliodonium salts can also proceed through a dichloroiodate intermediate. acs.org

Preliminary characterization of the newly synthesized this compound would have relied on classical analytical techniques. Elemental analysis would have been used to confirm the stoichiometry of the compound. Melting point determination would provide a measure of its purity and identity. Spectroscopic techniques available at the time, such as infrared and Raman spectroscopy, would have been employed to confirm the presence of the linear [ICl₂]⁻ anion.

Table 1: General Synthetic Routes for Alkali Metal Dichloroiodates

Reactants Product General Reaction
Alkali Metal Chloride + Iodine Monochloride Alkali Metal Dichloroiodate MCl + ICl → MICl₂
Alkali Metal Iodide + Chlorine Alkali Metal Dichloroiodate MI + Cl₂ → MICl₂

Evolution of Research Paradigms in Polyhalogen Chemistry Leading to this compound Studies

The field of polyhalogen chemistry has undergone significant evolution, which has, in turn, influenced the study of compounds like this compound. nih.gov Initially, research was focused on the synthesis and basic characterization of simple polyhalides. However, the development of more advanced analytical techniques has allowed for a deeper understanding of their structures and bonding.

The structural diversity of polyhalides has expanded considerably, with single-crystal X-ray diffraction, Raman spectroscopy, and quantum-chemical calculations becoming routine characterization methods. nih.gov This has led to the discovery of more complex polyhalogen anions and a more nuanced understanding of the bonding within these systems.

Furthermore, new synthetic strategies have emerged. For example, the use of high-pressure synthesis has led to the discovery of previously unpredicted polyhalide compositions and structures. nih.govacs.orgresearchgate.net While these high-pressure studies have primarily focused on simpler systems like sodium and potassium chlorides and bromides, they represent a paradigm shift in the exploration of polyhalogen chemistry that could be extended to more complex systems in the future. The use of ionic liquids as reaction media has also opened up new avenues for the synthesis of novel polyhalides. researchgate.netfu-berlin.de

The applications of polyhalides have also become a significant research focus, with their use in halogenation reactions, electrochemistry, and as reactive ionic liquids being explored. nih.gov This shift from fundamental discovery to application-oriented research has likely spurred further interest in the synthesis and properties of a wide range of polyhalide compounds, including this compound.

Table 2: Evolution of Characterization Techniques in Polyhalogen Chemistry

Technique Information Gained
Elemental Analysis Stoichiometry of the compound
Melting Point Determination Purity and identification
Infrared & Raman Spectroscopy Vibrational modes, presence of specific anions
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, and crystal structure
Quantum-Chemical Calculations Theoretical understanding of bonding and structure

Synthetic Methodologies and Mechanistic Pathways for Rubidium Dichloroiodate Formation

Principal Synthesis Routes for Rubidium dichloroiodate Crystallization

The primary and most documented method for synthesizing this compound, Rb[ICl₂], involves the reaction of a rubidium salt with iodine monochloride in a suitable solvent system. kyoto-u.ac.jpcore.ac.uk This approach leverages the formation of the dichloroiodate anion, [ICl₂]⁻, which then combines with the rubidium cation, Rb⁺, to crystallize out of the solution as a salt. A key variation of this route utilizes rubidium sulfate (B86663) as the precursor, which is treated with iodine monochloride within a concentrated hydrochloric acid medium. kyoto-u.ac.jp This environment provides the necessary chloride ions and promotes the precipitation of the target compound. An alternative, though less common due to the high reactivity and cost of rubidium metal, would be the direct reaction of the elements, but this is not a standard preparative route. shef.ac.uk

Solution-Phase Synthesis Techniques and Precursor Chemistry Optimization

Solution-phase synthesis is the cornerstone for producing this compound. The most detailed research outlines a method starting with rubidium salts like rubidium chloride or rubidium sulfate. kyoto-u.ac.jpcore.ac.uk In a well-documented procedure, rubidium sulfate is dissolved in a minimal amount of concentrated hydrochloric acid. core.ac.uk Iodine monochloride (ICl) is then introduced into this solution. The ICl acts as a Lewis acid, accepting a chloride ion from the hydrochloric acid to form the dichloroiodate anion, [ICl₂]⁻.

The optimization of this process hinges on precursor purity and solubility control. The use of concentrated hydrochloric acid as the solvent is critical because this compound is sparingly soluble in it, especially at low temperatures. core.ac.uk To maximize the yield, the reaction mixture is thoroughly cooled with ice, which significantly decreases the solubility of the product and causes it to precipitate as a crystalline solid. core.ac.uk

Table 1: Parameters for Solution-Phase Synthesis of this compound

ParameterDescriptionReference
Rubidium PrecursorRubidium Sulfate (Rb₂SO₄) or Rubidium Chloride (RbCl) kyoto-u.ac.jpcore.ac.uk
Halogen SourceIodine Monochloride (ICl) core.ac.uk
Solvent/MediumConcentrated Hydrochloric Acid (HCl) core.ac.uk
Key ProcedureAddition of ICl to the rubidium salt dissolved in concentrated HCl. core.ac.uk
Crystallization MethodPrecipitation induced by cooling the reaction mixture extensively with ice. core.ac.uk
PurificationRecrystallization from a minimum of hydrochloric acid. core.ac.uk

Solid-State Synthesis Approaches and Controlled Reaction Conditions

While less documented for this compound specifically, solid-state synthesis represents a viable, solvent-free alternative for preparing polyhalide salts. rsc.org A potential solid-state approach could involve the direct reaction of solid rubidium chloride (RbCl) with either solid or gaseous iodine monochloride (ICl) in a sealed vessel under controlled temperature.

Another possible solid-state route is the reaction of a non-porous onium salt with dihalogens, which has been shown to produce trihalides quantitatively. rsc.org By analogy, solid rubidium chloride could be exposed to a mixture of iodine and chlorine gas at elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and reaction time, would need to be carefully controlled to ensure the formation of the desired Rb[ICl₂] product and prevent the formation of other polyhalides or decomposition.

Mechanistic Insights into this compound Crystallization and Growth Kinetics

The formation mechanism of this compound in solution is a straightforward acid-base reaction in the Lewis sense. Iodine monochloride (ICl) is an electron-pair acceptor (Lewis acid), and the chloride ion (Cl⁻), supplied by the concentrated hydrochloric acid, is an electron-pair donor (Lewis base).

Formation of the Dichloroiodate Anion: ICl + Cl⁻ ⇌ [ICl₂]⁻

Once the [ICl₂]⁻ anion is formed in solution, it associates with the rubidium cation (Rb⁺) present from the dissolved rubidium salt.

Salt Formation and Crystallization: Rb⁺ + [ICl₂]⁻ → Rb[ICl₂] (s)

The crystallization process begins with nucleation, where small, stable crystalline aggregates form once the solution becomes supersaturated. This supersaturation is typically achieved by lowering the temperature of the reaction mixture. core.ac.uk Following nucleation, these aggregates act as seeds for further crystal growth, where more Rb⁺ and [ICl₂]⁻ ions from the solution deposit onto the crystal lattice.

The growth kinetics, or the rate of crystal growth, are governed by factors such as the degree of supersaturation, temperature, and the presence of impurities. nih.gov Generally, a slower, more controlled reduction in temperature leads to the formation of larger and more well-defined crystals.

Influence of Reaction Parameters on Material Purity and Crystalline Yield

The purity and yield of this compound are highly sensitive to several reaction parameters. The primary method for purification involves recrystallization, a process that can effectively remove impurities like potassium and cesium, which often accompany rubidium in its natural sources. kyoto-u.ac.jpcore.ac.uk

Table 2: Influence of Reaction Parameters on Product Characteristics

ParameterEffect on PurityEffect on YieldReference
TemperatureLower temperatures during precipitation improve purity by reducing the co-precipitation of more soluble impurities.Significantly increases yield by decreasing the solubility of Rb[ICl₂] in concentrated HCl. core.ac.uk core.ac.uk
Concentration of HClHigh HCl concentration is crucial for purity as it suppresses the solubility of the product.A saturated solution is necessary to ensure the common ion effect maximizes precipitation. core.ac.uk
Number of RecrystallizationsThe most critical factor for achieving high purity. Three to five recrystallizations can effectively remove spectrally detectable levels of potassium. core.ac.ukEach recrystallization step involves some loss of material, so a balance must be struck between purity and overall yield. core.ac.uk
Precursor PurityStarting with purer rubidium salts reduces the number of recrystallization steps needed. kyoto-u.ac.jpDirectly impacts the theoretical maximum yield. kyoto-u.ac.jp

Advanced Crystal Growth Methodologies for Single Crystal Procurement of this compound

For applications requiring large, high-quality single crystals, advanced crystal growth methodologies beyond simple precipitation can be employed. These methods focus on creating a stable, slow-growth environment.

Slow Evaporation: A straightforward technique where a saturated solution of Rb[ICl₂] in a suitable solvent (like concentrated HCl) is left to evaporate slowly at a constant temperature. This gradual increase in concentration leads to the formation of well-ordered single crystals.

Slow Cooling: This method involves preparing a saturated solution at an elevated temperature and then slowly decreasing the temperature over an extended period. The controlled reduction in solubility promotes the growth of large single crystals. This is a refinement of the basic precipitation method. semanticscholar.org

Bridgman-Stockbarger Technique: This is a melt-growth technique used for many halide compounds. researchgate.net A polycrystalline charge of Rb[ICl₂] would be placed in a sealed ampoule with a conical tip. The ampoule is slowly lowered through a temperature gradient. The material melts in the hotter zone and then slowly solidifies from the tip as it enters the cooler zone, ideally forming a single crystal.

Flux Growth: This method involves dissolving Rb[ICl₂] in a low-melting-point salt (a "flux"), such as an alkali bromide like RbBr. nih.gov The mixture is heated until everything is molten and then slowly cooled. The flux reduces the melting point of the system and acts as a solvent, allowing the target compound to crystallize at a lower temperature than its melting point, which can prevent decomposition and facilitate high-quality crystal growth. nih.gov

Table 3: Comparison of Advanced Crystal Growth Methodologies

MethodologyPrinciplePrimary AdvantageReference
Slow EvaporationGradual removal of solvent from a saturated solution at constant temperature.Simple setup; good for materials stable at room temperature. semanticscholar.org
Slow CoolingControlled, slow reduction of temperature of a saturated solution.Allows for precise control over supersaturation and growth rate. semanticscholar.orgnih.gov
Bridgman TechniqueDirectional solidification of a molten charge in a temperature gradient.Can produce large, oriented single crystals. researchgate.net
Flux GrowthCrystallization from a molten salt solvent (flux) upon slow cooling.Enables crystal growth below the material's melting point, avoiding decomposition. nih.gov

Crystallographic Analysis and Structural Elucidation of Rubidium Dichloroiodate

Single-Crystal X-ray Diffraction Studies of Rubidium dichloroiodate

Determination of Crystal System, Space Group, and Asymmetric Unit

The analysis of a suitable single crystal of this compound via X-ray diffraction would reveal its fundamental crystallographic parameters. These include the crystal system, which classifies the crystal based on its lattice parameters, and the space group, which describes the symmetry elements present in the structure. The asymmetric unit, the smallest part of the unit cell from which the entire cell can be generated by applying the space group's symmetry operations, would also be identified.

However, a detailed search of the current scientific literature and crystallographic databases did not yield a complete single-crystal structure determination for this compound. Therefore, specific details on its crystal system, space group, and the exact composition of its asymmetric unit remain to be authoritatively reported.

Elucidation of Unit Cell Parameters and Atomic Coordinates

The unit cell is the basic repeating block of a crystal structure, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). A single-crystal XRD experiment would precisely determine these parameters for this compound. Furthermore, it would provide the fractional coordinates (x, y, z) for each atom within the asymmetric unit, pinpointing their exact locations. This foundational data is compiled in a crystallographic information file (CIF) and is essential for any detailed structural discussion. As noted previously, this specific data set for this compound is not currently available in the surveyed literature.

Table 1: Crystallographic Data for this compound
ParameterValue
Chemical FormulaRbICl₂
Formula Weight283.28 g/mol
Crystal SystemNot available in surveyed literature
Space GroupNot available in surveyed literature
Unit Cell Dimensionsa = Not available b = Not available c = Not available α = Not available β = Not available γ = Not available
VolumeNot available
Z (Formula units per cell)Not available

Precise Analysis of Bond Lengths and Angles within the [ICl₂]⁻ Anion

The dichloroiodate ([ICl₂]⁻) anion is the defining polyhalide component of the compound. Structural studies on numerous other dichloroiodate salts have established its characteristic geometry. The anion is typically linear or very close to linear, with a Cl-I-Cl bond angle approaching 180°.

The I-Cl bond lengths can be either symmetric or asymmetric. In a symmetric anion, both I-Cl distances are identical. However, in many crystal structures, the anion is asymmetric due to the influence of the cation and other crystal packing forces. This results in one shorter and one longer I-Cl bond. For instance, I-Cl distances in various crystalline environments have been reported to range from approximately 2.45 Å to 2.68 Å. The specific bond lengths in this compound would depend on its precise crystal structure.

Table 2: Typical Bond Parameters for the Dichloroiodate Anion
Bond/AngleTypical Value
I-Cl Bond Length~2.45 - 2.68 Å
Cl-I-Cl Bond Angle~178° - 180°

Examination of the Rubidium Cation Coordination Environment

The rubidium cation (Rb⁺) in the crystal lattice is coordinated by the chlorine atoms of the surrounding [ICl₂]⁻ anions. The coordination number and the specific Rb-Cl interionic distances define its environment. In the absence of a determined structure for RbICl₂, insights can be drawn from related compounds. For example, in the cubic structure of rubidium chloride (RbCl), each rubidium ion is coordinated by eight chloride ions. materialsproject.org A similar, high-coordination environment would be expected for the rubidium cation in this compound, with multiple Rb-Cl contacts defining the ionic bonding that holds the lattice together.

Powder X-ray Diffraction Applications for Phase Identification and Crystalline Purity Assessment of this compound

Powder X-ray diffraction (PXRD) is a powerful and routine technique used to analyze polycrystalline samples. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder.

For this compound, PXRD serves two primary purposes. First, it provides a unique "fingerprint" for the compound. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the compound's specific crystal structure. By comparing the PXRD pattern of a synthesized sample to a standard pattern from a known pure source, one can rapidly confirm the phase identity of the material.

Second, PXRD is an essential tool for assessing the crystalline purity of a sample. The presence of any crystalline impurities, such as unreacted starting materials (e.g., rubidium iodide) or decomposition products (e.g., rubidium chloride), would result in additional peaks in the diffraction pattern. Each crystalline substance has its own characteristic pattern, allowing for the identification of contaminants, provided they are present above the detection limit of the instrument.

Variable Temperature and Pressure Crystallography of this compound

Variable temperature and pressure crystallographic techniques are powerful tools to probe the response of a crystal lattice to external stimuli. These methods can induce phase transitions, revealing new polymorphic forms with distinct physical and chemical properties.

Structural Responses to Thermal Perturbations and Phase Transitions

The application of variable-temperature X-ray diffraction would be instrumental in characterizing the thermal behavior of this compound. As the temperature changes, several structural responses can be anticipated, primarily thermal expansion and the potential for temperature-induced phase transitions.

Thermal Expansion:

Generally, crystalline solids expand upon heating and contract upon cooling. This phenomenon is a direct consequence of the increased vibrational energy of the atoms within the crystal lattice, leading to larger average interatomic distances. For this compound, it is expected that the unit cell parameters would exhibit a positive thermal expansion coefficient. The expansion is likely to be anisotropic, with the degree of expansion differing along various crystallographic axes, influenced by the nature and strength of the ionic and interhalogen bonds.

Potential Phase Transitions:

Many ionic compounds and interhalogen derivatives exhibit temperature-induced phase transitions. For this compound, cooling to low temperatures could potentially lead to a more ordered phase. This might involve subtle changes in the orientation of the dichloroiodate (ICl₂⁻) anion or a change in the crystal symmetry. Conversely, at elevated temperatures, the increased thermal motion could lead to a phase transition to a higher symmetry, more disordered structure. Such transitions are often reversible and can be detected by abrupt changes in the unit cell parameters or the appearance of new diffraction peaks.

Pressure-Induced Structural Modifications and Polymorphic Transformations

The application of high pressure can dramatically alter the interatomic distances and coordination environments within a crystal, often leading to the formation of new, denser polymorphs. High-pressure X-ray diffraction is the primary technique for investigating these transformations.

Expected Pressure Effects:

For this compound, increasing pressure would force the Rb⁺ and ICl₂⁻ ions closer together, leading to a decrease in the unit cell volume. The linear ICl₂⁻ anion itself might experience compression, potentially altering the I-Cl bond lengths and the linearity of the anion.

Polymorphic Transformations:

It is highly probable that this compound would undergo one or more pressure-induced phase transitions to more compact crystal structures. Studies on other alkali metal polyhalides, such as sodium and potassium trichlorides (NaCl₃ and KCl₃), have revealed the formation of novel high-pressure phases containing infinite linear polyhalogen chains. researchgate.netnumberanalytics.com This suggests that under sufficient pressure, the discrete ICl₂⁻ anions in this compound might polymerize to form extended (ICl₂⁻)n chains or other complex polyhalogen networks. The transition pressures for such transformations would depend on the relative sizes of the cation and anion and the nature of the interionic interactions. The high-pressure behavior of isoelectronic pairs like rubidium bromide (RbBr) and krypton (Kr) has also been studied, showing convergence in their compression curves at high pressures, highlighting the fundamental changes in bonding under extreme conditions. aps.org

Spectroscopic Characterization and Vibrational Mode Analysis of Rubidium Dichloroiodate

Raman Spectroscopy for Vibrational Fingerprint Identification of Rubidium dichloroiodate

Raman spectroscopy is a principal technique for identifying the unique vibrational fingerprint of this compound. It is particularly effective in characterizing the covalent bonds within the polyhalogen anion due to the change in polarizability during vibration. libretexts.org When polyhalides are formed, the characteristic stretching vibrations of the components, such as trihalide anions, can be observed in the low-frequency region of the FT-Raman spectrum. mdpi.compreprints.org

The dichloroiodate anion ([ICl₂]⁻) is a linear or near-linear triatomic species and is expected to exhibit three fundamental vibrational modes: a symmetric stretch (ν₁), an asymmetric stretch (ν₃), and a doubly degenerate bending mode (ν₂). According to the selection rules for a linear molecule with D∞h symmetry, the symmetric stretching mode (ν₁) is Raman active and IR inactive, while the asymmetric stretch (ν₃) and the bending mode (ν₂) are IR active and Raman inactive. However, in a solid-state crystal lattice, these selection rules can be relaxed due to lower site symmetry, potentially allowing modes to appear in both spectra.

In studies of compounds containing the [ICl₂]⁻ anion, FT-Raman spectroscopy has proven useful for identifying these modes. preprints.org The most intense peak in the Raman spectrum is assigned to the symmetric stretching vibration (ν₁) of the I-Cl bonds. Research on a related dichloroiodate salt, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I), revealed a very strong Raman band at 278 cm⁻¹, which is characteristic of the ν₁(I-Cl) symmetric stretch of the [ICl₂]⁻ anion. mdpi.compreprints.org The bending mode (ν₂) is typically observed at a lower frequency. A band observed at 131 cm⁻¹ in the same compound is assigned to the bending vibration of the anion. preprints.org

Vibrational ModeAssignmentRaman Shift (cm⁻¹)Reference
Symmetric Stretch (ν₁)ν(I-Cl)278 preprints.org
Bending (ν₂)δ(ICl₂)131 preprints.org

Data based on the spectrum of (HL)[ICl₂] where L = 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine.

Lattice vibrational modes, which involve the motion of the cations (Rb⁺) and anions ([ICl₂]⁻) as whole units within the crystal lattice, typically appear at very low frequencies in the Raman spectrum, usually below 200 cm⁻¹. aps.orgarxiv.org The analysis of these modes provides valuable information about the crystal structure, packing, and the nature of interionic forces.

In the Raman spectrum of the aforementioned pyridinium (B92312) dichloroiodate salt, several low-frequency bands are observed at 163, 94, and 73 cm⁻¹. preprints.org These are attributed to lattice vibrations. The presence and frequencies of these modes are sensitive to the mass of the cation and the symmetry of the crystal lattice. For this compound, the specific frequencies of these lattice modes would be influenced by the mass of the rubidium cation and the geometry of the unit cell. Studies on alkali-metal intercalated compounds have shown that changing the alkali metal (e.g., Li, K, Cs) leads to shifts in the low-wavenumber Raman modes, confirming their dependence on the cation. uni-koeln.de Therefore, the detailed characterization of these low-frequency modes in RbICl₂ can offer insights into its specific crystallographic structure and the strength of the ionic interactions between the Rb⁺ cations and the [ICl₂]⁻ anions.

Infrared Spectroscopy for Polyhalogen Anion Characterization in this compound

Infrared (IR) spectroscopy complements Raman spectroscopy by probing molecular vibrations that induce a change in the molecular dipole moment. tanta.edu.egmsu.edu For the [ICl₂]⁻ anion, the asymmetric stretching (ν₃) and bending (ν₂) modes are expected to be IR active. canterbury.ac.nz

As predicted by selection rules for a centrosymmetric linear molecule, the symmetric stretch (ν₁) is IR inactive. The asymmetric stretch (ν₃) and the bending mode (ν₂) are IR active. In the solid state, however, interactions with the crystalline environment can lead to the weak appearance of otherwise forbidden bands.

FT-IR analysis of compounds containing the [ICl₂]⁻ anion confirms the presence of vibrational modes consistent with theoretical predictions. mdpi.com While a complete IR spectrum for pure RbICl₂ is not detailed in the provided search results, data from analogous compounds show characteristic absorptions. The asymmetric stretch (ν₃) is typically expected to appear at a frequency slightly lower or comparable to the symmetric stretch observed in Raman spectroscopy. The bending mode (ν₂) should appear at a much lower frequency. The observation of these bands in an IR spectrum of RbICl₂ would confirm the assignments made from Raman data and validate the application of spectroscopic selection rules, with any deviations pointing to distortions of the anion from ideal linear symmetry within the crystal lattice.

The precise frequencies, intensities, and shapes of IR absorption bands are sensitive to the local environment of the molecule. nih.gov In the solid state, intermolecular forces, such as ionic interactions between the Rb⁺ cation and the [ICl₂]⁻ anion, can cause shifts in the vibrational frequencies compared to a free, isolated ion. The strength of the cation-anion interaction can influence the electronic distribution within the I-Cl bonds, thereby affecting their vibrational force constants. A stronger interaction would typically lead to a greater perturbation of the anion's vibrational modes. By comparing the spectral data of RbICl₂ with other alkali metal dichloroiodates (e.g., KICl₂, CsICl₂), one could analyze the effect of the cation size and electropositivity on the [ICl₂]⁻ anion's vibrations, providing insight into the lattice energy and structural packing. d-nb.infoebsco.com

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure of this compound

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. An XAS study of this compound would provide valuable information that is complementary to that obtained from vibrational spectroscopy.

While specific XAS studies on this compound were not found in the search results, the potential of the technique can be described. By tuning the X-ray energy to the absorption edges of iodine (L-edges) or rubidium (K-edge), one could obtain detailed information:

Iodine L-edge XAS: Analysis of the X-ray Absorption Near Edge Structure (XANES) region would reveal the oxidation state and the nature of the covalent bonding between the iodine and chlorine atoms. The Extended X-ray Absorption Fine Structure (EXAFS) region would allow for the precise determination of the I-Cl bond lengths and the coordination environment around the iodine atom.

Rubidium K-edge XAS: This would probe the local environment around the rubidium cation. The EXAFS data would yield information on the distances to the nearest neighboring atoms, likely the chlorine atoms of the surrounding [ICl₂]⁻ anions, and the coordination number of the Rb⁺ ion. This provides a direct measure of the cation-anion interaction distances within the lattice.

Such data would be invaluable for refining the crystal structure, understanding the charge distribution within the compound, and providing benchmarks for theoretical calculations. dsta.gov.sg

Iodine K-edge XANES and EXAFS Analysis

Currently, there are no specific Iodine K-edge XANES or EXAFS studies focused on this compound reported in the available literature. X-ray Absorption Spectroscopy (XAS) at the iodine K-edge is a powerful technique for probing the local electronic and geometric structure around iodine atoms. hanford.govnih.gov XANES provides information on the oxidation state and coordination geometry, while EXAFS reveals details about bond distances and coordination numbers of neighboring atoms. researchgate.net

For instance, the position of the iodine K-edge is sensitive to the formal valence state of the iodine atom. researchgate.net Studies on various iodine-containing compounds, from simple iodides to complex oxides, have established this relationship. hanford.govresearchgate.net However, without experimental spectra for RbICl₂, a detailed analysis of the iodine environment, including the I-Cl bond distances and the coordination with the rubidium cation as determined by EXAFS, remains speculative.

Chlorine K-edge XANES and EXAFS Analysis

Similarly, dedicated Chlorine K-edge XANES and EXAFS analyses for this compound are not found in current scientific reports. This technique is instrumental in characterizing the covalent character of metal-chlorine bonds and the local environment around chlorine atoms. researchgate.netrsc.org The pre-edge features in Cl K-edge spectra, for example, can be correlated with the degree of chlorine 3p character in molecular orbitals, offering insights into bonding. researchgate.net

While the methodology has been applied to a wide range of chlorine-containing materials, from metallocenes to archaeological artifacts, its application to the dichloroiodate anion within a rubidium salt has not been documented. researchgate.netrsc.org Consequently, quantitative data on the I-Cl bond covalency, charge distribution, and precise local structure from the chlorine atom's perspective in RbICl₂ are unavailable.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments in this compound

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of quadrupolar nuclei, such as chlorine and iodine, in the solid state without the need for an external magnetic field. nih.govyoutube.com It directly measures the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus, which is determined by the surrounding charge distribution. arxiv.org

Historical studies have reported chlorine NQR frequencies for several other alkali chloroiodides, including the cesium and potassium salts of the dichloroiodate (ICl₂⁻) and tetrachloroiodate (ICl₄⁻) anions. aip.org For example, the average ³⁵Cl NQR frequency for the ICl₂⁻ ion in a crystalline environment was reported at approximately 19.2 MHz at room temperature. aip.org A thesis from 1971 mentions the preparation of RbICl₂ for NQR studies among other trihalides, but specific frequency data for the rubidium compound are not provided in the accessible text. iaea.org This lack of specific NQR data for this compound prevents a direct analysis of its crystal field effects and the precise nature of the I-Cl bonds as compared to other alkali salts.

Computational and Theoretical Investigations of Rubidium Dichloroiodate

Quantum Chemical Calculations for Electronic Structure Determination of Rubidium Dichloroiodate

Quantum chemical calculations are fundamental to predicting the behavior of this compound. nih.gov These calculations solve the Schrödinger equation for the molecular system, providing information about energy, electron distribution, and other electronic properties. nih.gov The two main approaches, Density Functional Theory (DFT) and ab initio methods, offer a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground state properties of molecular systems, including ionic compounds like this compound. nrel.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy based on the electron density. This approach is computationally more efficient than many wavefunction-based methods, allowing for the study of larger systems. nrel.gov

For this compound, DFT calculations are used to determine key properties such as its optimized geometry, bond lengths, and bond angles. Functionals like M06-2X, combined with basis sets such as def2-TZVP, have demonstrated a favorable balance of accuracy and efficiency for molecules containing halogens. nrel.govacs.org DFT can also be used to calculate the Mulliken atomic charges and spin densities, providing insight into the charge distribution within the Rb⁺ and [ICl₂]⁻ ions. nrel.gov The interaction energies between the rubidium cation and the dichloroiodate anion can be estimated to understand the stability of the crystal lattice.

Table 1: Representative Ground State Properties of the [ICl₂]⁻ Anion Calculated with DFT Note: This table presents typical values for the isolated dichloroiodate anion based on DFT calculations found in the literature for similar systems. The exact values can vary with the chosen functional and basis set.

Property Calculated Value Unit
I-Cl Bond Length 2.50 - 2.60 Å
Cl-I-Cl Bond Angle ~180 Degrees
Charge on Iodine -0.4 to -0.6 e

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a systematic way to improve the accuracy of calculations. nih.gov For instance, high-level calculations up to an extrapolated CCSD(T) level can be used to study thermodynamic stability and decomposition pathways of polyinterhalogen anions. researchgate.net

While computationally more demanding than DFT, ab initio methods are employed when high accuracy is paramount. For the dichloroiodate anion, MP2 calculations are suitable for optimizing the geometry and analyzing non-covalent interactions. nih.gov These methods are crucial for benchmarking the results obtained from more cost-effective DFT approaches and for providing a more accurate description of electron correlation effects, which are important in systems with heavy atoms like iodine.

Analysis of Bonding Characteristics within the [ICl₂]⁻ Anion of this compound

The dichloroiodate anion, [ICl₂]⁻, is an example of a hypervalent, three-center four-electron (3c-4e) bond. Specialized analytical methods derived from quantum chemical calculations are used to provide a detailed picture of the bonding in this linear anion.

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. researchgate.netuchile.cl This analysis provides a quantitative description of donor-acceptor interactions, which are key to understanding the bonding in the [ICl₂]⁻ anion.

In the [ICl₂]⁻ anion, NBO analysis reveals the nature of the 3c-4e bond. It can be described as a charge-transfer interaction between a chloride anion (Cl⁻) acting as a Lewis base and an iodine monochloride (ICl) molecule acting as a Lewis acid. nih.gov The donation occurs from a lone pair (n) of the chloride ion into the antibonding sigma orbital (σ*) of the I-Cl bond. nih.govresearchgate.net The strength of this interaction can be quantified using second-order perturbation theory within the NBO framework, which calculates the stabilization energy E(2) associated with this electron delocalization. uchile.clmdpi.com

Table 2: Illustrative NBO Analysis Results for Donor-Acceptor Interactions in [ICl₂]⁻ Note: These values are representative of the key interaction within the 3c-4e bond of the dichloroiodate anion.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. researchgate.net This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates a chemical bond. uchile.cl

The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the interaction. For the I-Cl bonds in the dichloroiodate anion, QTAIM analysis typically shows a low electron density and a positive Laplacian at the BCP. This is characteristic of a closed-shell interaction, such as an ionic bond or a strong non-covalent interaction, rather than a classic covalent bond. nih.gov This finding aligns with the 3c-4e model, where the bonding is weaker and more delocalized than in a typical two-center two-electron covalent bond.

Table 3: Typical QTAIM Parameters for the I-Cl Bond Critical Point in [ICl₂]⁻

Parameter Description Typical Value Range Nature of Interaction Indicated
ρ(r) Electron Density 0.05 - 0.10 a.u. Low density, not a typical covalent bond
∇²ρ(r) Laplacian of Electron Density > 0 Charge depletion, closed-shell interaction

Prediction of Vibrational Frequencies and Comparison with Experimental Spectroscopic Data for this compound

Computational methods can predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for assigning experimental bands to specific molecular motions.

For this compound, quantum chemical calculations (typically using DFT) can compute the harmonic vibrational frequencies. nih.gov These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The primary vibrations of interest are those of the linear [ICl₂]⁻ anion: the symmetric stretching mode (ν₁), the asymmetric stretching mode (ν₃), and the doubly degenerate bending mode (ν₂).

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. nih.gov Therefore, it is common practice to apply an empirical scaling factor to the computed frequencies to achieve better agreement with experimental data. nih.govresearchgate.net The comparison between the scaled theoretical frequencies and the experimental Raman or far-IR spectra helps to confirm the structure of the compound and the assignment of its vibrational modes. researchgate.net For instance, the symmetric stretch (ν₁) is typically Raman active and IR inactive for a perfectly centrosymmetric [ICl₂]⁻ anion, while the asymmetric stretch (ν₃) is IR active.

Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the [ICl₂]⁻ Anion Note: Experimental values are taken from studies of various dichloroiodate salts. Calculated values are representative of typical DFT results.

Vibrational Mode Description Symmetry Activity Calculated (Harmonic) Experimental Range
ν₁ Symmetric Stretch Σg⁺ Raman ~270-290 255-275
ν₂ Bending Πu IR ~120-140 115-135

Lattice Dynamics Simulations and Phonon Dispersion Relations in Crystalline this compound

Computational studies focusing specifically on the lattice dynamics and phonon dispersion relations of crystalline this compound (RbICl₂) are not extensively available in publicly accessible research. However, insights can be drawn from theoretical models and experimental data for analogous alkali halide and polyhalogen compounds. aps.orgumich.eduespublisher.com

Lattice dynamics simulations for ionic crystals like this compound would typically employ models such as the rigid-ion model or the more sophisticated shell model. aps.org These models treat the crystal lattice as a system of interacting ions, where the forces between them arise from long-range electrostatic interactions and short-range repulsive and van der Waals interactions. The simulations would calculate the vibrational frequencies of the lattice for different wave vectors, leading to the phonon dispersion curves. These curves illustrate the relationship between the frequency of a phonon (a quantum of lattice vibration) and its momentum.

For a crystalline solid, the phonon dispersion relations consist of acoustic and optical branches. In the case of this compound, with a polyatomic unit cell containing Rb⁺ and ICl₂⁻ ions, a complex set of optical phonon branches would be expected, corresponding to the internal vibrational modes of the dichloroiodate anion and the relative motions of the cation and the polyatomic anion.

While specific phonon dispersion data for RbICl₂ is absent, studies on other alkali halides provide a general framework for what might be expected. espublisher.com For instance, research on rubidium and cesium halides has shown that the dispersion of optical phonons can significantly influence thermal conductivity. espublisher.com In this compound, the coupling between the lattice modes and the internal modes of the ICl₂⁻ anion would be a key feature of its lattice dynamics.

Table 1: Hypothetical Phonon Mode Characteristics for this compound

Mode TypeDescriptionExpected Frequency Range
AcousticCollective in-phase motion of ions in the unit cellLow frequency, approaching zero at the Brillouin zone center
Transverse Optical (TO)Out-of-phase motion of Rb⁺ and ICl₂⁻ perpendicular to the direction of propagationIntermediate frequency
Longitudinal Optical (LO)Out-of-phase motion of Rb⁺ and ICl₂⁻ parallel to the direction of propagationHigher frequency than TO modes due to macroscopic electric field
Internal ICl₂⁻ ModesStretching and bending vibrations of the dichloroiodate anionHigh frequency, influenced by the crystalline environment

This table is illustrative and based on general principles of lattice dynamics in ionic crystals. Specific frequency values would require dedicated computational or experimental investigation.

Theoretical Modeling of Intermolecular Interactions and Crystal Packing in this compound

The crystal structure and packing of this compound are governed by a balance of intermolecular forces. physicsclassroom.comfiveable.meumb.edu Theoretical modeling of these interactions is crucial for understanding the stability and physical properties of the crystalline solid. The primary forces at play include:

Ionic Bonding: The electrostatic attraction between the rubidium cation (Rb⁺) and the dichloroiodate anion (ICl₂⁻) is the dominant cohesive force in the crystal. physicsclassroom.com The lattice energy, which can be estimated using theoretical calculations like the Born-Haber cycle or computational methods, quantifies the strength of these ionic interactions. wikipedia.org

Van der Waals Forces: These include London dispersion forces and dipole-dipole interactions, which are significant between the large, polarizable dichloroiodate anions. fiveable.meumb.edu

Halogen Bonding: The interaction between the electrophilic region on the iodine atom of one ICl₂⁻ anion and the nucleophilic region (likely the chloride ions) of a neighboring anion could play a role in the crystal packing. fu-berlin.de

Computational approaches to model these interactions often utilize force fields or quantum mechanical calculations. mdpi.com Force field methods provide a computationally efficient way to explore crystal packing by representing atoms as spheres with defined charges and van der Waals parameters. More accurate, but computationally intensive, quantum mechanical methods like Density Functional Theory (DFT) can provide a detailed picture of the electron density distribution and the nature of the intermolecular interactions. aps.orgnih.gov

Table 2: Comparison of Ionic Radii and Expected Impact on Crystal Packing

IonIonic Radius (pm)Expected Influence on RbICl₂ vs. CsICl₂ Lattice
Rb⁺152Smaller unit cell volume, potentially stronger ionic interactions
Cs⁺167Larger unit cell volume
ICl₂⁻~256 (estimated from I-Cl bond length)Anion-anion interactions will be significant in determining packing

Ionic radii are for a coordination number of 6. The ICl₂⁻ size is an approximation based on bond lengths in similar structures. materialsproject.org

Exploration of Potential Energy Surfaces and Reaction Pathways for this compound Transformations

The theoretical exploration of potential energy surfaces (PES) can provide significant insights into the stability and potential transformation pathways of this compound. researchgate.netresearchgate.net A PES is a multidimensional surface that describes the energy of a system as a function of the positions of its atoms. Minima on the PES correspond to stable or metastable structures, while saddle points represent transition states for reactions.

For this compound, key transformations that could be investigated via PES calculations include:

Thermal Decomposition: The decomposition of solid this compound upon heating is a likely transformation. A plausible pathway involves the dissociation of the dichloroiodate anion: RbICl₂(s) → RbCl(s) + ICl(g) Further decomposition of iodine monochloride could also occur: 2 ICl(g) ⇌ I₂(g) + Cl₂(g) Computational modeling could elucidate the energy barriers associated with these steps. studentshare.orgoup.com

Dissociation in Solution: In a solvent, the dissociation of the ICl₂⁻ anion would be a key process. The PES would depend on the nature of the solvent and the solvation energies of the species involved. acs.orgacs.org

Photodissociation: Studies on related trihalide anions have shown that they can undergo photodissociation upon electronic excitation. researchgate.nethuji.ac.ilaip.org Computational studies could map the excited-state potential energy surfaces of the ICl₂⁻ anion to predict the products and dynamics of photodissociation.

While specific PES calculations for this compound are not documented, theoretical studies on the ICl₂⁻ anion and related species provide a basis for understanding its potential reactivity. researchgate.netaip.org For example, calculations on the photodissociation of similar anions reveal the complex interplay of different electronic states leading to various fragmentation channels. researchgate.nethuji.ac.il

Reactivity Profiles and Transformation Pathways of Rubidium Dichloroiodate

Thermal Decomposition Mechanisms and Intermediates of Rubidium dichloroiodate

The thermal stability of alkali metal polyhalogenides, including this compound, is a subject of significant interest. Upon heating, this compound undergoes decomposition, breaking down into simpler, more stable products. The primary decomposition pathway involves the formation of rubidium chloride (RbCl) and iodine monochloride (ICl). doubtnut.com

The reaction can be represented as: RbICl₂ → RbCl(s) + ICl(g)

This decomposition behavior is characteristic of interhalogen compounds of the alkali metals. The stability of these compounds generally increases as the size of the alkali metal cation increases. While specific temperature ranges for the decomposition of this compound are not extensively documented in readily available literature, the general trend among alkali metal compounds suggests that it would decompose at elevated temperatures. chemguide.co.uk For comparison, the thermal decomposition of rubidium chlorostannate also yields rubidium chloride. chemicalbook.com The decomposition of alkali metal dodecaborates also follows a pattern related to the alkali metal cation. mdpi.com

The mechanism likely involves the weakening of the I-Cl bonds within the [ICl₂]⁻ anion as thermal energy is supplied, leading to the release of the more volatile iodine monochloride and the formation of the stable crystalline lattice of rubidium chloride.

Hydrolytic Stability and Degradation Pathways of this compound in Aqueous Environments

The hydrolytic stability of this compound is largely governed by the behavior of the dichloroiodate anion in water. Interhalogen compounds are generally prone to hydrolysis, and the [ICl₂]⁻ anion is no exception. libretexts.org In aqueous solution, the dichloroiodate anion can undergo hydrolysis to form various species.

The stability of the [ICl₂]⁻ anion in aqueous solution is limited. Studies on related compounds, such as those with quaternary ammonium (B1175870) cations, indicate that hydrolysis can occur, with the rate and products being influenced by the specific cation present. rsc.org The high reactivity of rubidium metal with water to form rubidium hydroxide (B78521) and hydrogen gas underscores the electropositive nature of rubidium, which readily forms ions in aqueous solutions. samaterials.comwikipedia.orgyoutube.com

Oxidation-Reduction Chemistry of the Dichloroiodate(I) Anion within this compound

The dichloroiodate(I) anion, [ICl₂]⁻, features iodine in the +1 oxidation state. This makes the anion a potential oxidizing agent. The redox potential of interhalogen monoanions is primarily determined by the central halogen atom. researchgate.netdoaj.orgfu-berlin.de In the case of [ICl₂]⁻, the central atom is iodine.

Cyclic voltammetry studies on various polyhalogen monoanions have shown that the oxidation potential follows the series: [Cl₃]⁻ > [BrCl₂]⁻ > [Br₃]⁻ > [IBr₂]⁻ > [ICl₂]⁻ > [I₃]⁻. nih.gov This indicates that [ICl₂]⁻ is a weaker oxidizing agent compared to tri- and dibromochloride anions but stronger than the triiodide anion. The standard reduction potential for the [ICl₂]⁻ anion has also been reported. av8n.com

The [ICl₂]⁻ anion can participate in various redox reactions. For instance, it can be formed by the oxidation of iodides. mdpi.com The oxidation of aliphatic aldehydes by benzyltrimethylammonium (B79724) dichloroiodate has been studied, where the [ICl₂]⁻ anion acts as the oxidizing species.

Ligand Exchange Reactions and Anion Metathesis Involving the [ICl₂]⁻ Anion

The dichloroiodate anion can participate in ligand exchange reactions, where the chloride ligands are replaced by other nucleophiles. libretexts.orgchemguide.co.uk These reactions are fundamental to the synthetic utility of dichloroiodate salts.

Anion metathesis is a common reaction pathway for salts containing the [ICl₂]⁻ anion. mdpi.com This involves the exchange of the dichloroiodate anion with another anion from a different salt. For example, diaryliodonium dichloroiodates can be converted to the corresponding chlorides by reaction in hot acetone. mdpi.com Similarly, oxidative anion metatheses in crude diaryliodonium iodides can produce a variety of other salts, with the intermediate formation of dihaloiodates(I) like [ICl₂]⁻. researchgate.netoup.com

The ability of the [ICl₂]⁻ anion to undergo ligand exchange and anion metathesis makes it a versatile reagent in organic and inorganic synthesis. acs.org For example, it can be used in the synthesis of other interhalogen compounds or to introduce iodine into organic molecules. rsc.org

Photochemical Reactivity and Light-Induced Transformations of this compound

The photochemical reactivity of interhalogen compounds, including those containing the [ICl₂]⁻ anion, is an area of active research. electronicsandbooks.com While specific studies on the photochemical transformations of this compound are not widespread, the general principles of interhalogen photochemistry can be applied.

Irradiation with light of appropriate wavelengths can lead to the homolytic or heterolytic cleavage of the I-Cl bonds in the [ICl₂]⁻ anion. This can generate reactive intermediates such as iodine and chlorine radicals or ions. These intermediates can then participate in a variety of subsequent reactions, such as addition to unsaturated organic molecules or initiation of polymerization.

The use of visible light in the presence of a photocatalyst is a growing area of interest for synthetic transformations, including oxidation reactions. dntb.gov.ua While not directly involving this compound, these studies highlight the potential for light-induced reactivity in related halogen-containing systems. The study of halogen bonding in photoresponsive materials also provides a framework for understanding how light can influence the properties and reactivity of compounds containing interhalogen species. acs.org

Emerging Research Directions and Future Prospects for Rubidium Dichloroiodate Studies

Exploration of Novel Synthetic Strategies and Polymorphic Forms of Rubidium dichloroiodate

Traditional synthesis of alkali metal polyhalides often involves the reaction of a metal halide with a dihalogen or interhalogen in a suitable solvent. For this compound, a common route involves the recrystallization of rubidium chloride with iodine monochloride. However, the future of RbICl₂ synthesis lies in exploring unconventional methods that offer access to novel structures and properties.

Novel Synthetic Strategies: Recent advancements in polyhalogen chemistry suggest several promising, yet unexplored, synthetic avenues for RbICl₂. fu-berlin.desci-hub.se

High-Pressure Synthesis: The use of high-pressure conditions, often in a diamond anvil cell (DAC), has recently led to the discovery of entirely unpredicted polyhalide stoichiometries and structures, such as NaCl₃, KCl₃, and Na₂Cl₃. acs.orgnih.goved.ac.ukdiva-portal.org Applying pressures of 40-80 GPa to mixtures of rubidium chloride and a chlorine source could stabilize new this compound phases or even higher polychlorinated species. acs.org This technique fundamentally alters chemical bonding and could produce materials with infinite polyhalogen chains, a feature not seen in ambient-pressure syntheses. acs.orgnih.gov

Solvent-Free and Ionic Liquid Synthesis: To circumvent the limitations of conventional solvents, solvent-free reactions involving the direct condensation of halogens onto halide salts are being explored. sci-hub.se Additionally, ionic liquids have emerged as promising media for stabilizing new polyhalide complexes, offering a unique chemical environment that could favor different coordination geometries or anion structures for the dichloroiodate moiety. fu-berlin.defu-berlin.de

Polymorphism: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a key area of investigation in materials science. clarku.eduresearchgate.net While the crystal structure of the analogous Cesium dichloroiodate (CsICl₂) is known, the polymorphic landscape of RbICl₂ remains uncharted. materialsproject.orgcrystallography.netacs.org It is highly probable that different crystallization conditions (e.g., solvent, temperature, pressure) could yield distinct polymorphic forms of RbICl₂. The discovery of multiple polymorphs is critical as different crystal packing can lead to vastly different physical properties, including color, solubility, and electronic behavior. Future work should focus on systematic screening for polymorphs using various crystallization techniques and characterizing them via single-crystal X-ray diffraction. ed.ac.uk

Advanced Spectroscopic Probes for Dynamic Phenomena in this compound

While standard spectroscopic techniques like FT-IR and Raman are used for routine characterization, advanced methods can provide unprecedented insight into the dynamic processes within the RbICl₂ lattice.

Raman Spectroscopy: The dichloroiodate anion ([ICl₂]⁻) has characteristic vibrational modes that are sensitive to its local environment. The symmetric stretching mode (ν₁) is particularly informative and appears as a strong band in the Raman spectrum. nih.govmdpi.com High-resolution Raman studies on single crystals of RbICl₂ could reveal subtle changes in bond strength and symmetry, providing evidence for phase transitions or weak intermolecular interactions. Comparing experimental Raman data with theoretical calculations can also yield detailed information on bond polarizability. acs.orgacs.org

IonSymmetric Stretch (ν₁) cm⁻¹Asymmetric Stretch (ν₃) cm⁻¹Bending (ν₂) cm⁻¹
[ICl₂]⁻ (Experimental, various salts) 265–285~23885–108
[ICl₂]⁻ (Calculated, DFT) 257238108
This table presents typical experimental and calculated vibrational frequencies for the dichloroiodate anion. mdpi.com

Time-Resolved Spectroscopy: The study of ultrafast dynamic processes in polyhalides is an emerging frontier. wikipedia.orgqmul.ac.uk Techniques like femtosecond transient absorption spectroscopy could be used to study the photochemistry of RbICl₂. aps.orgaip.org Upon photoexcitation, it may be possible to observe the dissociation and recombination of the [ICl₂]⁻ anion on a sub-picosecond timescale. Such experiments are crucial for understanding the fundamental nature of the halogen-halogen bonds and the influence of the crystal lattice on reaction dynamics. The formation of metastable isomers, as observed in other photo-excited dihalomethanes, could also be a target for investigation using time-resolved infrared spectroscopy. researchgate.net

High-Throughput Computational Screening for Related Polyhalogen Materials

The discovery of new materials can be dramatically accelerated by replacing laborious trial-and-error experiments with high-throughput computational screening. This approach uses computational power to systematically evaluate large libraries of potential compounds to identify candidates with desired properties. While widely used for classes like metal-organic frameworks, its application to polyhalogen chemistry is just beginning.

A future research program could involve creating a virtual library of rubidium-containing polyhalogen and polyinterhalogen compounds (e.g., Rb[IₓClᵧBrz]⁻). Using density functional theory (DFT), automated calculations could predict the stability (formation energy) and key properties (e.g., band gap, density) of thousands of hypothetical materials. nih.gov This screening could rapidly identify the most promising, thermodynamically stable stoichiometries for subsequent synthetic targeting. This approach would be particularly valuable for exploring the complex phase diagrams of multicomponent halogen systems under both ambient and high-pressure conditions, guiding experimental efforts toward the most promising candidates. researchgate.net

Integration of this compound Research with Advanced Materials Science Frameworks

To fully realize its potential, research on RbICl₂ must be integrated with broader concepts in materials science, particularly those related to its electronic and optical properties.

Theoretical Optical Response: The optical properties of alkali halides are a subject of intense study. aps.orgoptica.orgresearchgate.net Time-dependent density functional theory (TD-DFT) is a powerful tool for calculating the theoretical optical absorption spectrum of materials like RbICl₂. core.ac.ukiaea.org Such calculations can predict the energy of the lowest optical excitations and determine whether they correspond to the formation of bound electron-hole pairs (excitons). core.ac.uk By modeling the optical response, researchers can understand the origin of the material's color and predict its potential for applications in optics and photonics. Comparing calculated spectra with experimental measurements provides a stringent test of theoretical models and deepens the understanding of the material's electronic structure.

PropertyComputational MethodPredicted Outcome for Rb-Halides
Electronic Band Structure Density Functional Theory (DFT)Calculation of band gap, density of states (DOS), and effective masses. researchgate.net
Optical Absorption Time-Dependent DFT (TD-DFT)Prediction of optical gap and exciton (B1674681) binding energies. core.ac.ukiaea.org
Bonding Analysis Quantum Theory of Atoms in Molecules (QTAIM)Characterization of interatomic interactions and charge transfer. clarku.edu
Vibrational Frequencies DFT/MP2Calculation of Raman and IR active modes for structural validation. fu-berlin.de
This table outlines key computational methods and their application to understanding the properties of rubidium halides and related polyhalogens.

Interdisciplinary Approaches and Synergistic Research in Polyhalogen Chemistry

The future of this compound research, and polyhalogen chemistry as a whole, is inherently interdisciplinary. researchgate.net Progress will depend on a synergistic approach that combines multiple fields of expertise.

Synthesis and Crystallography: Solid-state chemists are needed to develop novel synthetic routes and crystallographers are essential for determining the precise atomic arrangements of new phases and polymorphs. acs.orgnih.gov

Spectroscopy and Physical Chemistry: Physical chemists employing advanced spectroscopic techniques can probe the dynamics of bonding and reactions on ultrafast timescales. wikipedia.orgaps.org

Quantum-Chemical Calculations: Theoretical chemists provide the computational models that explain experimental observations and predict the properties of yet-to-be-synthesized materials. researchgate.netnih.govacs.orgwhiterose.ac.uk

By integrating these approaches, a complete picture of RbICl₂ can be formed—from its static structure to its dynamic behavior and electronic properties. This collaborative effort will not only illuminate the specific chemistry of this compound but also contribute to the fundamental understanding of halogen and interhalogen interactions, paving the way for the rational design of new functional materials. sci-hub.seresearchgate.net

Concluding Remarks and Synthesis of Key Findings

Summary of Major Research Accomplishments in Rubidium dichloroiodate Chemistry

Research into this compound (RbICl₂) has led to significant advancements in both fundamental and applied chemistry. One of the most notable accomplishments is the development of a highly effective method for the purification of rubidium. kyoto-u.ac.jp The "iodine monochloride method" leverages the low solubility of this compound in concentrated hydrochloric acid to precipitate it from solutions containing other alkali metals, particularly potassium, whose dichloroiodate salt is very soluble. kyoto-u.ac.jpcore.ac.uk This technique has proven crucial for obtaining high-purity rubidium chloride. kyoto-u.ac.jpcore.ac.uk

The thermal behavior of this compound has been clearly characterized. Upon heating, the compound undergoes decomposition to yield rubidium chloride (RbCl) and iodine monochloride (ICl). doubtnut.com Mechanistic understanding suggests this pathway is energetically favored over the formation of rubidium iodide and chlorine gas, as it represents a more stable decomposition route. quora.com

Spectroscopic studies have provided deep insight into the structure of the dichloroiodate anion (ICl₂⁻) within the salt. Investigations using techniques such as Nuclear Quadrupole Resonance (NQR) have been instrumental in determining the electronic environment of the iodine nucleus. researchgate.net These studies, complemented by infrared and Raman spectroscopy, confirm the presence of the linear ICl₂⁻ polyhalogen anion, contributing significantly to the broader understanding of interhalogen compounds. researchgate.netiaea.org

In the realm of synthetic chemistry, this compound has been identified as a useful reagent. Its application as an iodinating agent for various aromatic and heterocyclic compounds has been explored, demonstrating its utility in organic synthesis. researchgate.netrsc.org This adds RbICl₂ to the arsenal (B13267) of halogenating reagents available to chemists for creating complex organic molecules.

A summary of key properties and findings is presented in the table below.

Table 1: Summary of Key Research Findings for this compound
Property / Finding Description References
Purification Method Utilized in the "iodine monochloride method" to separate rubidium from potassium due to its low solubility in concentrated HCl. kyoto-u.ac.jpcore.ac.uk
Thermal Decomposition Decomposes upon heating into Rubidium Chloride (RbCl) and Iodine Monochloride (ICl). doubtnut.comquora.com
Anion Structure Contains the linear polyhalogen anion dichloroiodate (ICl₂⁻). quora.comontosight.ai
Spectroscopic Data Characterized by Nuclear Quadrupole Resonance (NQR) and vibrational spectroscopy (Infrared/Raman) to probe the ICl₂⁻ ion. researchgate.netiaea.org
Synthetic Application Used as an electrophilic source of iodine for the iodination of aromatic compounds. researchgate.netrsc.org

Remaining Challenges and Open Questions for Future Investigations of this compound

Despite the progress made, several challenges and open questions remain. A definitive, high-resolution single-crystal X-ray diffraction structure under various conditions would be beneficial to precisely map the bond lengths and angles and understand the crystal packing forces in detail. While the presence of the ICl₂⁻ anion is established, modern crystallographic data could resolve subtle structural features. researchgate.net

From a synthetic chemistry perspective, the full scope and limitations of this compound as an iodinating agent are yet to be completely explored. researchgate.net A systematic investigation into its reactivity with a broader range of substrates, particularly complex organic molecules, and a detailed mechanistic study of the iodination reaction under different solvent conditions are needed. Furthermore, exploring its potential in recyclable, environmentally benign reaction protocols, perhaps by immobilization on a solid support, presents a promising avenue for green chemistry.

The potential application of this compound in materials science remains largely untapped. While studies on other rubidium-containing oxides have shown promise for applications like solid oxide fuel cells, the properties of RbICl₂ as a precursor for novel materials or as a component in functional inorganic systems have not been thoroughly investigated. sciencedaily.comisct.ac.jp Computational modeling, such as Density Functional Theory (DFT) calculations, which have been applied to related bismuth compounds, could provide predictive insights into its electronic structure, stability, and potential for new applications. rsc.orgnih.gov

Broader Implications for Inorganic and Materials Chemistry from this compound Studies

The study of this compound has implications that extend beyond the compound itself, impacting the broader fields of inorganic and materials chemistry.

First, research on RbICl₂ contributes to the fundamental chemistry of polyhalide anions. ontosight.ai The characterization of the ICl₂⁻ ion provides valuable data points for understanding the bonding, stability, and reactivity of this class of compounds, which are of significant theoretical interest in inorganic chemistry. iaea.org

Second, the successful use of RbICl₂ in purification schemes for rubidium is a practical demonstration of how differential solubility based on cation size can be exploited to solve challenging separation problems for alkali metals. kyoto-u.ac.jp This principle is a cornerstone of inorganic separation science and has pedagogical and industrial relevance.

Third, the application of this compound as an iodinating agent feeds into the wider development of synthetic methodologies in organic chemistry. researchgate.netacs.org Each new halogenating agent with a unique reactivity profile, like RbICl₂, expands the toolkit for chemists and can enable the synthesis of novel compounds. google.com

Finally, the thermal decomposition studies of RbICl₂ add to the systematic knowledge of the thermal stability of inorganic salts. doubtnut.comchemguide.co.uk Understanding how complex salts decompose is crucial for materials synthesis, chemical safety, and predicting the behavior of materials at high temperatures. The potential for RbICl₂ or its derivatives to be used in the synthesis of new functional materials, such as perovskites or other complex oxides where rubidium is a key component, remains an exciting possibility for future research. sciencedaily.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing rubidium dichloroiodate with high purity and yield?

  • Methodological Answer : Synthesis typically involves stoichiometric reactions between rubidium halides (e.g., RbCl) and iodine-containing precursors under controlled anhydrous conditions. For purity, recrystallization in non-aqueous solvents (e.g., ethanol or acetone) is recommended. Yield optimization requires precise temperature control (50–80°C) and inert atmospheres to prevent hydrolysis or oxidation . Characterization via X-ray diffraction (XRD) and elemental analysis is critical to confirm phase purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

TechniquePurposeKey Parameters
XRDCrystal structure determinationResolution < 0.5 Å, R-factor < 5%
Raman SpectroscopyVibrational mode analysisLaser wavelength 532 nm, resolution 1 cm⁻¹
NMR (87Rb/85Rb)Local electronic environmentHigh-field spectrometers (≥500 MHz), isotopic enrichment for signal clarity
  • Thermogravimetric analysis (TGA) should accompany these to assess thermal stability .

Q. How can researchers design experiments to study the compound’s reactivity with organic substrates?

  • Methodological Answer : Use controlled reaction setups (e.g., Schlenk lines) to avoid moisture/oxygen interference. Kinetic studies should employ in-situ monitoring (UV-Vis or FTIR) to track intermediate formation. Include control experiments with rubidium chloride or iodide to isolate dichloroiodate-specific effects .

Advanced Research Questions

Q. How should contradictory data in NMR studies of this compound’s magnetic properties be resolved?

  • Methodological Answer : Contradictions often arise from isotopic abundance variations (85Rb vs. 87Rb) or paramagnetic impurities. Replicate experiments using isotopically enriched samples and cross-validate with computational models (DFT for magnetic shielding tensors). Statistical error analysis (e.g., Monte Carlo simulations) can quantify uncertainty margins .

Q. What strategies mitigate challenges in correlating crystallographic data with theoretical predictions for this compound?

  • Methodological Answer : Refine XRD data using software (e.g., SHELXL) with constraints for heavy atoms (Rb, I). Compare experimental bond lengths/angles with density functional theory (DFT) calculations. Discrepancies >5% warrant re-evaluation of crystal packing effects or solvent interactions in the model .

Q. How can researchers address gaps in understanding the compound’s role in halogen-bonding catalysis?

  • Methodological Answer : Conduct comparative studies with analogous halides (e.g., RbICl₂ vs. CsICl₂) to isolate structural influences. Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe halogen-bonding dynamics in situ. Pair with kinetic isotope effect (KIE) studies to validate mechanistic hypotheses .

Q. What statistical approaches are recommended for analyzing non-reproducible synthesis outcomes?

  • Methodological Answer : Apply factorial design (e.g., Taguchi methods) to identify critical variables (e.g., precursor ratios, solvent polarity). Use ANOVA to isolate significant factors and optimize conditions. Document all experimental parameters in supplementary materials for peer validation .

Guidelines for Methodological Rigor

  • Data Validation : Cross-check results with multiple techniques (e.g., XRD + NMR + elemental analysis) to confirm consistency .
  • Literature Review : Prioritize peer-reviewed journals over preprint repositories. Use tools like SciFinder to map citation networks and identify knowledge gaps .
  • Ethical Reporting : Disclose all synthetic attempts (successful and failed) in supplementary materials to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.